molecular formula C20H15N3O2 B2872194 N-(4-methoxyphenyl)phenazine-1-carboxamide CAS No. 313959-83-0

N-(4-methoxyphenyl)phenazine-1-carboxamide

Cat. No. B2872194
CAS RN: 313959-83-0
M. Wt: 329.359
InChI Key: GBSJVYULTMGCJP-UHFFFAOYSA-N
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Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .


Molecular Structure Analysis

The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .


Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .


Physical And Chemical Properties Analysis

Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .

Scientific Research Applications

Antagonistic to Fungal Phytopathogens

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Biocontrol Activity

The secondary metabolite produced by certain bacterial strains, such as Pseudomonas chlororaphis, is identified as PCN . These bacteria have been found to have high biocontrol activity, making them a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .

Inhibition of Rhizoctonia Solani

The novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been found to inhibit Rhizoctonia solani . Researchers have clarified the target and mode of action, explored lead compounds, and developed novel fungicides .

4. Effects on Microscopic Morphology of R. Solani The compound has been observed to affect the microscopic morphology of R. solani . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased .

5. Inhibition of Cell Viability and DNA Synthesis The isolated phenazine inhibits cell viability and DNA synthesis . This makes it a potential candidate for further research in the field of cancer treatment .

6. Induction of Cell Cycle Arrest and Apoptosis The compound has been found to induce G cell cycle arrest and apoptosis in cancer cells . This suggests its potential use in the development of new cancer therapies .

Future Directions

Pseudomonas chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .

properties

IUPAC Name

N-(4-methoxyphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSJVYULTMGCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)phenazine-1-carboxamide

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